molecular formula C14H12Cl2O4S B352756 2,5-Dichlorophenyl 2-methoxy-4-methylbenzenesulfonate CAS No. 692773-66-3

2,5-Dichlorophenyl 2-methoxy-4-methylbenzenesulfonate

Cat. No.: B352756
CAS No.: 692773-66-3
M. Wt: 347.2g/mol
InChI Key: ZDEINQLVMRKXRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-Dichlorophenyl 2-methoxy-4-methylbenzenesulfonate is an organic compound characterized by the presence of dichlorophenyl and methoxy-methylbenzenesulfonate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dichlorophenyl 2-methoxy-4-methylbenzenesulfonate typically involves the reaction of 2,5-dichlorophenol with 2-methoxy-4-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2,5-Dichlorophenyl 2-methoxy-4-methylbenzenesulfonate undergoes various chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction Reactions: The compound can be reduced to form simpler derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. The reactions are typically carried out in polar solvents such as water or alcohols.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used in aprotic solvents.

Major Products Formed

    Substitution: Products include derivatives where chlorine atoms are replaced by other functional groups.

    Oxidation: Products include aldehydes, ketones, or carboxylic acids.

    Reduction: Products include simpler hydrocarbons or alcohols.

Scientific Research Applications

2,5-Dichlorophenyl 2-methoxy-4-methylbenzenesulfonate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,5-Dichlorophenyl 2-methoxy-4-methylbenzenesulfonate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichlorophenyl 2-methoxy-4-methylbenzenesulfonate
  • 2,6-Dichlorophenyl 2-methoxy-4-methylbenzenesulfonate
  • 3,4-Dichlorophenyl 2-methoxy-4-methylbenzenesulfonate

Uniqueness

2,5-Dichlorophenyl 2-methoxy-4-methylbenzenesulfonate is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which influences its reactivity and interaction with other molecules. This unique structure can lead to distinct chemical and biological properties compared to its isomers and analogs.

Properties

IUPAC Name

(2,5-dichlorophenyl) 2-methoxy-4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12Cl2O4S/c1-9-3-6-14(13(7-9)19-2)21(17,18)20-12-8-10(15)4-5-11(12)16/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDEINQLVMRKXRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)OC2=C(C=CC(=C2)Cl)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Cl2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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